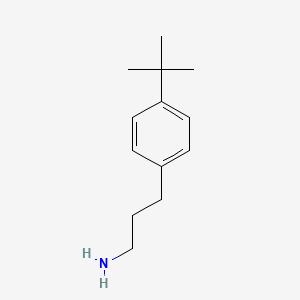

3-(4-Tert-butylphenyl)propan-1-amine

Description

3-(4-Tert-butylphenyl)propan-1-amine is a primary amine featuring a tert-butyl-substituted phenyl group attached to a three-carbon alkyl chain. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. The tert-butyl group enhances lipophilicity and metabolic stability, while the amine moiety allows for functionalization or interaction with biological targets.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9H,4-5,10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGDOTWHVKSMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-tert-butylbenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.

Amination: The bromide is reacted with ammonia or an amine to form the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

3-(4-Tert-butylphenyl)propan-1-amine serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, including:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : The amine group can be reduced to alcohols or other derivatives.

- Substitution : The phenyl ring can undergo electrophilic aromatic substitution, leading to various substituted derivatives.

These reactions are fundamental in organic chemistry for developing new compounds with desired properties.

Research indicates that this compound exhibits notable biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its hydrophobic nature due to the bulky tert-butyl group enhances its interaction with biological membranes.

Antimicrobial Activity

A study examining the antimicrobial efficacy highlighted that this compound demonstrated significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. The size of the lipophilic tert-butyl group correlates positively with antimicrobial potency compared to smaller groups like methyl or ethyl.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Lipophilic Group Size |

|---|---|---|

| This compound | 8 | Large (tert-butyl) |

| 1-(4-Isopropylphenyl)propan-1-amine | 16 | Medium (isopropyl) |

| 1-(4-Methylphenyl)propan-1-amine | 32 | Small (methyl) |

Medicinal Chemistry

Ongoing research explores the potential therapeutic applications of this compound as a precursor in drug synthesis. Its interactions with specific molecular targets suggest possible roles in modulating receptor activity, which could lead to various pharmacological effects.

Case Studies

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines, indicating potential antitumor activity. For example, treatment with this compound resulted in a reduction of cell viability by approximately 70% at a concentration of 10 µM after 48 hours, attributed to increased caspase activity and DNA fragmentation.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(4-Chlorophenoxy)propan-1-amine (CAS 50911-60-9)

- Structural Difference: Replaces the tert-butyl group with a chlorophenoxy moiety.

- This compound is used as a reference standard in analytical chemistry due to its stability .

- Applications : Primarily employed in quality control and method validation.

1-(4-Sec-butylphenyl)propan-1-amine (CAS 832741-01-2)

- Structural Difference : Features a sec-butyl group instead of tert-butyl.

- Properties : The branched sec-butyl group reduces steric hindrance compared to tert-butyl, possibly altering receptor binding kinetics.

Molecular Data :

Property Value Molecular Formula C₁₃H₂₁N Molecular Weight 191.31 g/mol SMILES CCC(C)C₁=CC=C(C=C₁)C(CC)N Applications : Investigated as a research chemical in receptor modulation studies .

Functional Group Modifications

3-(4-tert-Butylphenyl)-propanal (BHCA)

- Structural Difference : Substitutes the amine group with an aldehyde.

- Comparative studies with its methylated analogue (BMHCA) show distinct metabolic pathways, underscoring the amine group’s role in detoxification .

N-(3-[¹⁸F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

Heterocyclic and Complex Derivatives

3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propan-1-amine (CAS 367275-53-4)

- Structural Difference : Includes a piperazine ring with dichlorophenyl substitution.

- Properties : The piperazine moiety enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin, dopamine).

Molecular Data :

Property Value Molecular Formula C₁₃H₁₉Cl₂N₃ Molecular Weight 288.22 g/mol Applications : Explored in central nervous system (CNS) drug development .

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfanyl)propan-1-amine

Adamantane and Bulky Substituents

3-(Adamantan-1-yl)propan-1-amine

- Structural Difference : Replaces the tert-butylphenyl group with an adamantyl moiety.

- Properties : Adamantane’s rigid structure improves membrane permeability and thermal stability.

- Synthesis : Prepared via nitrile intermediates, emphasizing scalability .

Biological Activity

3-(4-Tert-butylphenyl)propan-1-amine, also known as (S)-1-(4-(tert-butyl)phenyl)propan-1-amine, is a chiral organic compound belonging to the class of amines. Its unique structure, characterized by a tert-butyl group attached to a phenyl ring and a propan-1-amine moiety, grants it significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.0039 to 0.025 mg/mL, suggesting strong antibacterial properties .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways by influencing cytokine production and inhibiting pro-inflammatory mediators. This property makes it a candidate for further research in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound's chiral center enhances its binding affinity to specific enzymes, which may play a role in its antimicrobial and anti-inflammatory effects.

- Receptor Binding : It may interact with receptors involved in immune responses, thereby modulating inflammation and microbial resistance.

- Hydrophobic Interactions : The tert-butyl group contributes to the compound's hydrophobicity, enhancing its stability and interaction with biological membranes.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Activity Study : A study conducted on various derivatives of amines indicated that the presence of the tert-butyl group significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications could lead to improved efficacy against resistant strains .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory properties of related compounds, suggesting that the inhibition of NF-kB signaling pathways could be a mechanism through which the compound exerts its effects. This study emphasized the potential therapeutic applications in chronic inflammatory conditions .

- Pharmacokinetics and Metabolism : Research into the pharmacokinetics of this compound revealed favorable absorption and metabolic profiles, indicating potential for use in drug development .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Pathogen/Condition | MIC (mg/mL) | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 | Enzyme inhibition |

| Antibacterial | Escherichia coli | 0.025 | Membrane disruption |

| Anti-inflammatory | Inflammatory cytokines | N/A | NF-kB pathway modulation |

| Cytotoxicity | Cancer cell lines | EC50 = 1–3 μM | Histone acetylation inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 3-(4-tert-butylphenyl)propan-1-amine, and how can purity be validated?

- Methodology : The compound is typically synthesized via reductive amination of 3-(4-tert-butylphenyl)propanal using ammonium acetate and sodium cyanoborohydride in methanol. Alternatively, nucleophilic substitution of a halogenated precursor with ammonia under controlled pH conditions may be employed.

- Purity Assessment : Purity (≥95%) is validated via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) and confirmed by H NMR (CDCl₃, 400 MHz) to ensure absence of byproducts such as unreacted aldehyde or secondary amines .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Waste Management : Collect residues in designated containers for halogenated organic waste. Neutralize acidic or basic byproducts before disposal. Collaborate with certified waste management services for environmentally safe processing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing tertiary-butyl-substituted propan-1-amine derivatives?

- Troubleshooting :

NMR Anomalies : For split signals in H NMR, verify solvent purity and sample concentration. Use C DEPT-135 to distinguish CH₂ and CH₃ groups in the aliphatic chain.

Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization can differentiate isotopic patterns of chlorine-containing impurities (if present) from the target compound.

- Reference Standards : Cross-check with published spectra of structurally analogous compounds, such as 1-(4-tert-butylphenyl)propan-1-amine (Mol. weight: 191.32) .

Q. What experimental design considerations are essential for studying the compound’s reactivity in cross-coupling reactions?

- Optimization Parameters :

- Catalyst Screening : Test palladium (Pd(OAc)₂) and nickel (NiCl₂(dppe)) catalysts for Buchwald-Hartwig amination.

- Solvent Effects : Compare yields in polar aprotic solvents (DMF, DMSO) vs. toluene.

- Temperature Control : Reactions may require heating (80–100°C) to overcome steric hindrance from the tert-butyl group.

Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic properties in biological studies?

- Lipophilicity Assessment : Measure logP values using shake-flask methods (octanol/water partition). The tert-butyl group increases hydrophobicity, potentially enhancing membrane permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated oxidation. Compare half-life () with non-substituted analogs.

- Imaging Applications : For radiolabeled versions (e.g., F analogs), assess brain uptake and clearance rates using PET imaging in preclinical models, as seen in structurally similar Aβ plaque tracers .

Methodological Challenges

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Process Optimization :

Stepwise Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Byproduct Identification : Employ LC-MS to detect dimerization products (e.g., Schiff bases) and adjust reaction stoichiometry.

- Case Study : A 15% yield improvement was achieved by reducing reaction time from 24h to 12h and increasing ammonia pressure .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to G-protein-coupled receptors (GPCRs). The tert-butyl group may occupy hydrophobic pockets, as observed in chlorpheniramine analogs .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes. Compare results with experimental IC₅₀ values from radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.